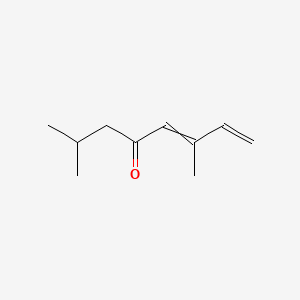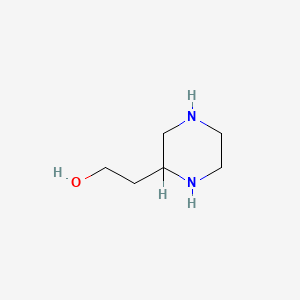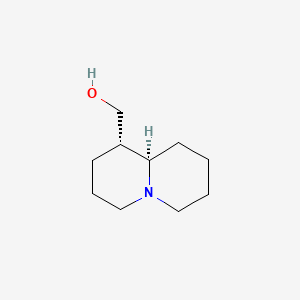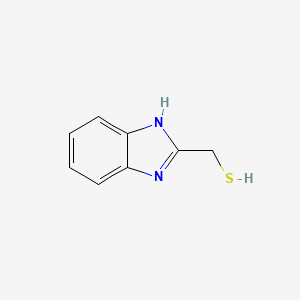
Tioxidazole
Vue d'ensemble
Description
Tioxidazole is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring, which consists of four carbon atoms, one nitrogen atom, and one sulfur atom . This compound is known for its antiparasitic properties and is primarily used in veterinary medicine .
Applications De Recherche Scientifique
Tioxidazole has a broad spectrum of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzothiazole derivatives.
Biology: Studied for its antiparasitic activity against gastrointestinal nematodes.
Medicine: Investigated for its potential use in treating parasitic infections in animals.
Industry: Utilized in the development of veterinary pharmaceuticals.
Mécanisme D'action
Tioxidazole exerts its effects by interfering with the metabolic processes of parasites. It inhibits the enzyme fumarate reductase, which is essential for the energy production in parasites. This inhibition leads to the depletion of energy reserves, ultimately causing the death of the parasite .
Similar Compounds:
Tinidazole: Another benzothiazole derivative with similar antiparasitic properties.
Metronidazole: A nitroimidazole used to treat similar parasitic infections.
Uniqueness: this compound is unique due to its specific mechanism of action and its effectiveness against a broad spectrum of gastrointestinal nematodes. Unlike tinidazole and metronidazole, which are primarily used in human medicine, this compound is specifically formulated for veterinary use .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tioxidazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. In particular, it has been shown to affect the metabolism of glucose in parasitic worms such as Hymenolepis diminuta. This compound-treated worms exhibit a reduced ability to absorb and metabolize exogenous glucose, leading to a significant decrease in glycogen levels and an increase in protein concentrations . This interaction suggests that this compound may inhibit enzymes involved in glucose uptake and metabolism, thereby disrupting the energy balance within the parasite.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In parasitic worms, it leads to a reduction in worm weight and chemical composition, particularly glycogen content . This indicates that this compound interferes with the worm’s ability to store and utilize energy. Additionally, this compound has been observed to impact cell signaling pathways and gene expression, further contributing to its anthelmintic effects. The compound’s influence on cellular metabolism is evident from the altered glycogen/protein ratios in treated worms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound is believed to bind to a highly polar, L-shaped cleft at the active site of target enzymes, inhibiting their function . This binding interaction disrupts the normal activity of enzymes involved in glucose metabolism, leading to a decrease in glycogen levels and an increase in protein concentrations. Additionally, this compound may induce changes in gene expression, further contributing to its anthelmintic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on parasitic worms have been observed to change over time. This compound-treated worms show a significant reduction in glycogen levels and an increase in protein concentrations within 24 hours of treatment . These changes are accompanied by a decrease in worm weight and alterations in chemical composition. The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutically effective doses, this compound leads to significant reductions in worm weight and glycogen levels, while increasing protein concentrations . At subcurative doses, the effects are less pronounced, with only minor changes in worm weight and chemical composition. High doses of this compound may result in toxic or adverse effects, although specific data on these effects are limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes responsible for glucose uptake and utilization, leading to a decrease in glycogen levels and an increase in protein concentrations . The compound’s effects on metabolic flux and metabolite levels have been observed in parasitic worms, where it disrupts the normal energy balance and chemical composition.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it exerts its anthelmintic effects . The precise transport mechanisms and binding proteins involved in this compound’s distribution have not been fully elucidated.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s activity and function are affected by its localization within the cell, where it interacts with target enzymes and disrupts glucose metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tioxidazole involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide to form 2-methylthio-benzothiazole. This intermediate is then reacted with methyl isocyanate to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Tioxidazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles.
Propriétés
IUPAC Name |
methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLICFJUWSZHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046178 | |
| Record name | Tioxidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61570-90-9 | |
| Record name | Tioxidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61570-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tioxidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061570909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tioxidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tioxidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tioxidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOXIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW046NI85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Tioxidazole against parasites?
A: While the exact mechanism is not fully detailed in the provided abstracts, research suggests this compound, similar to other benzimidazoles and benzothiazoles, likely affects parasite metabolism. Studies show it significantly reduces glycogen levels and inhibits glucose uptake in tapeworms like Hymenolepis diminuta . This disruption of energy metabolism is thought to be a key factor in its anthelmintic activity.
Q2: Is there evidence of parasite resistance to this compound?
A: Yes, research indicates emerging resistance, particularly among small strongyles in horses. One study found this compound showed only 27% efficacy against a benzimidazole-resistant strain of small strongyles . This suggests potential cross-resistance between this compound and benzimidazole anthelmintics, which requires further investigation.
Q3: How does the structure of this compound compare to other benzimidazole anthelmintics, and how does this affect its activity?
A: this compound, a benzothiazole, shares structural similarities with benzimidazole anthelmintics. Molecular modeling reveals that efficacy within this class of compounds is influenced by factors like the orientation of the propyl group, dipole moment, and polar surface area . Slight variations in these structural features can significantly impact a compound's anthelmintic potency, as seen in the comparative study of albendazole, oxibendazole, and this compound . Understanding these structure-activity relationships is crucial for developing more effective anthelmintics.
Q4: Beyond its use in veterinary medicine, has this compound shown potential against other parasitic infections?
A: Yes, recent research indicates this compound's potential against Giardia lamblia, a protozoan parasite causing intestinal giardiasis . This discovery is significant as it identifies this compound as a potential alternative treatment option, especially against metronidazole-resistant Giardia strains. Further investigations are needed to explore its efficacy and safety in human clinical trials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

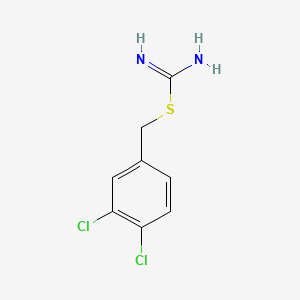
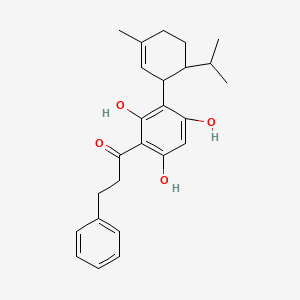

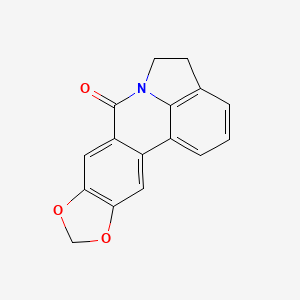
![2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester](/img/structure/B1197701.png)
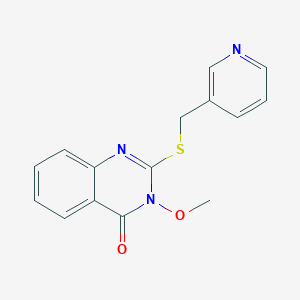
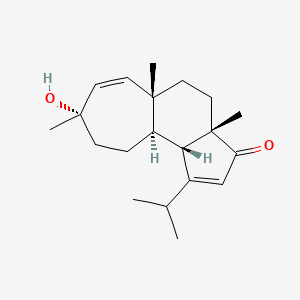
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B1197707.png)

